molecular formula C15H13ClO B582212 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone CAS No. 1355247-05-0

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone

Cat. No. B582212
M. Wt: 244.718
InChI Key: FZYHDUOFIUIRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The IUPAC name for this compound is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .


Molecular Structure Analysis

The InChI code for 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is 1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 260.9±28.0 °C at 760 mmHg, and a flash point of 126.0±15.1 °C . Its molar refractivity is 46.0±0.3 cm3 . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Biological Activity

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone serves as a precursor in the synthesis of complex molecules with potential biological activities. For example, derivatives synthesized from compounds similar to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone have been found to possess excellent antimicrobial activities. This is attributed to the presence of chlorine substituents, which are known to enhance antimicrobial efficacy (Sherekar, Padole, & Kakade, 2022). Additionally, compounds derived from similar ketones have shown significant antimicrobial activity against common pathogens like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting their potential in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

Antioxidant and Anti-inflammatory Potential

Certain benzyl phenyl ketone derivatives, closely related to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone, have been identified as potent inhibitors of 5-lipoxygenase (5-hLOX), a key enzyme involved in the inflammatory process. These findings highlight the potential of these compounds as leads for the development of new anti-inflammatory drugs. Notably, some derivatives also displayed significant antioxidant properties, further underscoring their therapeutic potential (Vásquez-Martínez et al., 2019).

Chemical Interaction Studies

The interaction of compounds similar to 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone with other chemicals has been extensively studied, revealing insights into their chemical behavior. For example, ultrasonic studies of binary mixtures of aromatic ketones have provided valuable data on molecular interactions, which are crucial for understanding the solvent effects in various reactions and for the design of new materials with specific physical properties (Tangeda & Nallani, 2005).

properties

IUPAC Name

1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYHDUOFIUIRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742743
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone

CAS RN

1355247-05-0
Record name Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.